molecular formula C12H16F2N4 B8139254 10,10-Difluoro-2-(pyrazin-2-yl)-2,7-diazaspiro[4.5]decane

10,10-Difluoro-2-(pyrazin-2-yl)-2,7-diazaspiro[4.5]decane

Cat. No.: B8139254
M. Wt: 254.28 g/mol
InChI Key: PRCRQWDFMYOJAK-UHFFFAOYSA-N
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Description

10,10-Difluoro-2-(pyrazin-2-yl)-2,7-diazaspiro[4.5]decane is a spirocyclic compound featuring a bicyclic core comprising a 4-membered and a 5-membered ring bridged by two nitrogen atoms (2,7-diazaspiro[4.5]decane). The substitution of two fluorine atoms at the 10th position and a pyrazin-2-yl group at the 2nd position distinguishes it from related compounds. Fluorination at the spiro carbon enhances metabolic stability and lipophilicity, while the pyrazine moiety may influence binding interactions with biological targets, such as enzymes or receptors involved in neurological disorders .

Properties

IUPAC Name

6,6-difluoro-2-pyrazin-2-yl-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N4/c13-12(14)1-3-16-8-11(12)2-6-18(9-11)10-7-15-4-5-17-10/h4-5,7,16H,1-3,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCRQWDFMYOJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2(C1(F)F)CCN(C2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10-Difluoro-2-(pyrazin-2-yl)-2,7-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the amination of a precursor molecule . Reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

10,10-Difluoro-2-(pyrazin-2-yl)-2,7-diazaspiro[4.5]decane: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been explored for its potential as a therapeutic agent due to its ability to interact with biological targets. Notable applications include:

  • Antiparasitic Activity :
    • Research indicates that derivatives of diazaspiro compounds, including 10,10-difluoro-2-(pyrazin-2-yl)-2,7-diazaspiro[4.5]decane, exhibit significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Modifications to the spirocyclic structure have led to improved potency and solubility profiles in various analogs .
  • Anticancer Potential :
    • The compound's structural modifications have been linked to enhanced activity against cancer cell lines. For instance, the introduction of difluoromethyl groups has been shown to increase the lipophilicity and metabolic stability of related compounds, making them more effective in targeting cancer cells .
  • Neuropharmacology :
    • There is ongoing research into the neuropharmacological effects of compounds similar to 10,10-difluoro-2-(pyrazin-2-yl)-2,7-diazaspiro[4.5]decane. These compounds are being evaluated for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems .
Compound NameTargetActivityReference
10aT. bruceiPotent (EC50: 0.25 μM)
10bCancer Cell LinesModerate
10cNeurotransmitter ReceptorsUnder Investigation

Case Studies

  • Case Study on Antiparasitic Activity :
    • A study focused on the synthesis of various spirocyclic derivatives demonstrated that compounds with a similar backbone exhibited up to a 20-fold increase in potency against T. brucei compared to traditional treatments. The modifications included changes in the side chains and functional groups that enhanced solubility and bioavailability .
  • Case Study on Anticancer Properties :
    • Another investigation assessed the anticancer properties of analogs derived from diazaspiro frameworks, revealing that specific substitutions led to significant cytotoxic effects in multiple cancer cell lines, including breast and lung cancers. The study highlighted the importance of structural diversity in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism by which 10,10-Difluoro-2-(pyrazin-2-yl)-2,7-diazaspiro[4.5]decane exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

10,10-Difluoro-2-(Pyridin-2-yl)-2,7-diazaspiro[4.5]decane (CAS 1422141-51-2)
  • Key Difference : Pyridine replaces pyrazine at the 2nd position.
  • The molecular formula (C₁₃H₁₇F₂N₃) and weight (~253.3 g/mol) are identical, but the electronic profile differs due to the heteroaromatic substituent .
2-[Bis(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-10-one
  • Key Difference : A ketone group replaces the 10,10-difluoro substitution.
  • Impact : The ketone introduces polarity and hydrogen-bonding capacity, contrasting with the electron-withdrawing fluorine atoms. This compound is a dopamine-active transporter (DAT) inhibitor, suggesting the spiro core’s adaptability to diverse targets .
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Derivatives
  • Key Difference : Additional carbonyl groups (dione structure).
  • Impact : Enhanced solubility and hydrogen-bonding capacity, making these derivatives suitable for interactions with enzymes like tryptophan hydroxylase .

Substituent Effects on Pharmacological Activity

Compound Substituent Target/Activity Key Property
10,10-Difluoro-2-(pyrazin-2-yl)-2,7-diazaspiro[4.5]decane Pyrazine, 10,10-difluoro Hypothesized CNS targets High metabolic stability, lipophilic
Inhibitor E () Pyrimidine, trifluoroethyl Tryptophan hydroxylase inhibition Enhanced electron-withdrawing effects
7-Benzyl-2,7-diazaspiro[4.5]decane Benzyl Synthetic intermediate Increased hydrophobicity
  • Fluorination: 10,10-Difluoro substitution in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogs (e.g., 2,7-diazaspiro[4.5]decan-10-one) .
  • Heterocyclic Moieties : Pyrazine’s dual nitrogen atoms may improve binding to aromatic residues in enzymes, whereas pyridine or pyrimidine substituents offer varied electronic profiles .

Biological Activity

10,10-Difluoro-2-(pyrazin-2-yl)-2,7-diazaspiro[4.5]decane is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

  • Molecular Formula : C12H18Cl2F2N4
  • Molecular Weight : 254.28 g/mol
  • CAS Number : 1422134-91-5

The compound exhibits its biological effects through several mechanisms, including modulation of receptor activity and inhibition of specific signaling pathways. It has been observed to interact with sigma receptors, which play a critical role in various neurological processes.

Biological Activity Overview

  • Antitumor Activity :
    • Studies indicate that compounds similar to 10,10-difluoro derivatives can exhibit significant antitumor effects. For instance, research on related diazaspiro compounds has shown dose-dependent inhibition of tumor growth in xenograft models, suggesting potential applications in cancer therapy .
  • Neuroprotective Effects :
    • The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to modulate oxidative stress and inflammation pathways, which are critical in the pathology of conditions such as Alzheimer's disease .
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that this compound may have anti-inflammatory effects by inhibiting key inflammatory mediators and pathways such as NF-kB . This could make it a candidate for treating inflammatory diseases.

Data Tables

Biological Activity Observation Reference
AntitumorDose-dependent inhibition of tumor growth in xenograft models
NeuroprotectionModulation of oxidative stress and inflammation
Anti-inflammatoryInhibition of NF-kB signaling pathway

Case Studies

  • Antitumor Study : A study conducted on a related diazaspiro compound demonstrated significant tumor regression in NCI-H1373 xenograft mouse models when administered at varying doses. The results indicated that the compound could effectively target cancer cells while sparing normal tissue .
  • Neuroprotection in Alzheimer's Models : In vitro studies using neuronal cell cultures exposed to amyloid-beta showed that the compound reduced cell death and improved cell viability through modulation of oxidative stress markers .
  • Inflammation Model : In an experimental model of acute lung injury induced by lipopolysaccharides (LPS), the compound exhibited a reduction in inflammatory cytokines and improved lung function metrics, suggesting its potential therapeutic role in inflammatory conditions .

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